Product packaging for AriMocloMol Maleic Acid(Cat. No.:)

AriMocloMol Maleic Acid

Cat. No.: B10800941
M. Wt: 429.9 g/mol
InChI Key: OHUSJUJCPWMZKR-GARNONDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Current Landscape of Novel Chemical Entities in Research

The field of drug discovery and biomedical research is continually driven by the identification and characterization of novel chemical entities (NCEs). frontiersin.orgnih.gov These are new substances, including synthetic chemicals and modified life forms, that hold the potential for significant biological effects. planet-tracker.org The exploration of NCEs is fundamental to advancing medicine, as these compounds can lead to the development of new treatments for a wide range of conditions, including cancer, diabetes, and neurodegenerative diseases. frontiersin.orgmoravek.com

The process of bringing an NCE from the laboratory to potential therapeutic application is a complex undertaking. ox.ac.uk It involves a multidisciplinary approach that combines organic synthesis, analytical chemistry, biochemistry, and pharmacology. frontiersin.orgmdpi.com Researchers are increasingly utilizing advanced techniques like computational chemistry and automated synthesis to accelerate the discovery and optimization of these novel molecules. nih.govmoravek.com The primary goal is to design and create compounds with specific functions and improved properties, such as enhanced efficacy and better tissue delivery. frontiersin.orgox.ac.uk A significant portion of this research focuses on molecules that can modulate cellular signaling pathways, act as enzyme mimetics, or influence gene expression. frontiersin.org

Significance of AriMocloMol (B1213184) Maleic Acid as a Research Probe

Arimoclomol maleic acid, also known by its code BRX-220, is a prime example of a novel chemical entity that has garnered considerable interest within the research community. medkoo.commedchemexpress.com Its significance lies in its specific mechanism of action as a co-inducer of heat shock proteins (HSPs), particularly HSP70. medkoo.comveeprho.com The heat shock response is a natural cellular defense mechanism against protein misfolding and aggregation, which are implicated in the pathology of numerous diseases. mndresearch.blog

Arimoclomol is believed to work by stabilizing the interaction between Heat Shock Factor 1 (HSF1) and Heat Shock Elements (HSEs), which are the transcriptional regulators of the heat shock response. veeprho.com This action amplifies the production of HSPs, which then act as molecular chaperones to assist in the proper folding of proteins, prevent aggregation, and facilitate the clearance of damaged proteins through the ubiquitin-proteasome system. medchemexpress.com This unique mode of action makes Arimoclomol a valuable research probe for investigating the role of the heat shock response in various disease models. veeprho.comnewdrugapprovals.org

The compound has been a subject of investigation in preclinical and clinical studies for several neurodegenerative disorders, including Niemann-Pick disease type C (NPC) and Amyotrophic Lateral Sclerosis (ALS). mndresearch.blog In preclinical studies using a mouse model of ALS (SOD1(G93A)), treatment with Arimoclomol resulted in improved muscle function and a notable increase in lifespan. veeprho.commndresearch.blog These findings underscore the compound's potential as a tool to explore therapeutic strategies aimed at mitigating cellular stress and protein aggregation.

Overview of Research Trajectories for Novel Organic Compounds

The research trajectory for a novel organic compound like Arimoclomol typically follows a structured path from initial discovery to extensive investigation. This journey begins with the synthesis and initial characterization of the molecule. ox.ac.ukmdpi.com Organic synthesis allows for the creation of new molecules that may not exist in nature, providing a vast chemical space for discovery. moravek.comnih.gov

Once a compound with interesting properties is identified, it undergoes preclinical evaluation. This stage involves in vitro studies to understand its mechanism of action at a cellular and molecular level, as well as in vivo studies in animal models of specific diseases to assess its potential efficacy. medkoo.comnewdrugapprovals.org For Arimoclomol, early research demonstrated its ability to cross into the central nervous system and its effectiveness in animal models of neurodegeneration. mndresearch.blognewdrugapprovals.org

Successful preclinical findings can then lead to clinical trials in humans, which are typically conducted in multiple phases. Phase 1 trials assess the compound's basic properties in healthy volunteers. newdrugapprovals.org Subsequent Phase 2 and 3 trials are designed to evaluate its efficacy and safety in patients with the target disease. mndresearch.blogals.org Arimoclomol has progressed through this pipeline, with multiple clinical trials investigating its effects in conditions like Niemann-Pick disease type C and ALS. nih.gov For instance, a Phase 2/3 trial for NPC showed a statistically significant reduction in disease progression for patients treated with Arimoclomol compared to a placebo. nih.govkempharm.com However, a Phase 3 trial for ALS did not meet its primary endpoints. mndresearch.blogalzdiscovery.org This highlights the rigorous and often challenging path of translating promising preclinical findings into effective treatments.

The data gathered throughout this research trajectory, from laboratory studies to clinical trials, is crucial for determining the ultimate utility of a novel organic compound.

Detailed Research Findings

Preclinical Research on Arimoclomol

Model SystemKey FindingsReference
Primary L444P/L444P GD (Gaucher Disease) cellsAmplified and prolonged the expression of HSP70. medkoo.com
SOD1(G93A) mice (ALS model)Delayed disease progression, improved hind limb muscle function, and increased lifespan by 22%. veeprho.commndresearch.blog
Rat model of peripheral nerve injuryExamined the effect on sensory fibers. medkoo.com
Mouse model of acute pancreatitisShowed a protective effect against cholecystokinin-octapeptide (CCK)-induced pancreatitis. medchemexpress.com

Clinical Research on Arimoclomol

DiseaseTrial PhaseKey FindingsReference
Niemann-Pick Disease Type C (NPC)Phase 2/3 (NCT02612129)Showed a 65% reduction in annual disease progression as measured by the 5-domain NPCCSS. A statistically significant treatment effect was observed. nih.gov
Niemann-Pick Disease Type C (NPC)Expanded Access Program (NCT04316637)Patients experienced relatively stable disease as measured by the 5D-NPCCSS and 4D-NPCCSS over 3 years. kempharm.com
Amyotrophic Lateral Sclerosis (ALS)Phase 2/3Did not meet its primary and secondary endpoints to show benefit. mndresearch.blog
Amyotrophic Lateral Sclerosis (ALS)Phase 3No significant difference in time to permanent assisted ventilation or death. alzdiscovery.org
Inclusion Body MyositisClinical TrialFailed to show efficacy. alzdiscovery.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24ClN3O7 B10800941 AriMocloMol Maleic Acid

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-enedioic acid;(3Z)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b16-14-;2-1-/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUSJUJCPWMZKR-GARNONDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@H](CO/N=C(/C2=C[N+](=CC=C2)[O-])\Cl)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Arimoclomol Maleic Acid

Retrosynthetic Analysis and Proposed Synthetic Routes

The synthesis of Arimoclomol (B1213184), chemically known as N-[(2R)-2-hydroxy-3-(1-piperidinyl)propoxy]-pyridine-1-oxide-3-carboximidoyl chloride, is strategically planned through retrosynthetic analysis. This approach deconstructs the target molecule into simpler, commercially available precursors. whiterose.ac.uk The primary disconnection point in Arimoclomol is at the ether and amine linkages connected to the central C3-propyloxy backbone. This leads to a key chiral glycidyl (B131873) synthon that can be sequentially functionalized, ensuring the retention of the critical stereochemistry at the C2 position. whiterose.ac.uk

Two main synthetic routes have been prominent: an initial route described in patent literature and a more recent, optimized enantiospecific synthesis.

Exploration of Precursor Architectures and Building Blocks

The synthesis of Arimoclomol relies on the strategic assembly of key building blocks. The core of the molecule is a chiral 3-carbon chain, for which a suitable chiral glycidyl synthon is essential to install the required (R)-stereochemistry.

Key Precursors and Building Blocks:

(R)-(−)-glycidyl nosylate (B8438820): This is a crucial chiral building block used in newer, more efficient syntheses. Its two electrophilic sites (C1 and C3) allow for sequential and regioselective reactions, first at C1 and then at C3, preserving the stereocenter at C2. rsc.orgrsc.org

3-Cyanopyridine 1-oxide: This precursor serves as the source for the pyridine-1-oxide head of the Arimoclomol molecule. newdrugapprovals.org

Piperidine (B6355638): This cyclic secondary amine constitutes the tail of the molecule and is introduced via nucleophilic attack on the glycidyl unit. rsc.orgrsc.org

Hydroxylamine hydrochloride (NH₂OH·HCl): Used in earlier synthetic routes to form the amidoxime (B1450833) functionality from a nitrile precursor. rsc.orgnewdrugapprovals.org

Maleic Acid: This dicarboxylic acid is used in the final step to form the maleate (B1232345) salt of the active Arimoclomol base, which can improve stability and solubility. smolecule.com

Table 1: Key Precursors in Arimoclomol Synthesis

PrecursorRole in SynthesisReference
(R)-(−)-glycidyl nosylateChiral source for the central backbone rsc.orgrsc.org
3-Cyanopyridine 1-oxideForms the pyridine-1-oxide moiety newdrugapprovals.org
PiperidineForms the terminal amine group rsc.orgnewdrugapprovals.org
HydroxylamineReagent for forming the amidoxime rsc.orgnewdrugapprovals.org
Maleic AcidForms the final salt smolecule.com

Optimization of Reaction Conditions for Scalable Synthesis

For a synthetic route to be viable for larger-scale production, it must be efficient, reproducible, and operationally simple. The initial patented synthesis of Arimoclomol involved more steps and a challenging chiral resolution using dibenzoyl-L-tartaric acid. rsc.orgnewdrugapprovals.org

A newer, more efficient 4-step synthesis was developed to be more suitable for producing multigram quantities. rsc.org This route utilizes (R)-(−)-glycidyl nosylate and proceeds via a one-pot procedure for the key bond-forming steps, which is advantageous for scalability. The reaction is operationally simple, involving the sequential addition of reagents to a single reaction vessel, minimizing complex workups and purification steps between stages. rsc.org

However, challenges for industrial-scale synthesis may include the use of sodium hydride (NaH), which requires careful handling, and the low temperatures (-5 °C) needed for the diazotization/chlorination step. Further optimization would likely focus on replacing hazardous reagents, minimizing the use of chromatographic purification, and ensuring consistent high yields and enantiomeric purity on a large scale.

Table 2: Comparison of Synthetic Routes

FeaturePublished Patent RouteChiral Glycidyl Nosylate Route
Starting Material Racemic glycidyl derivative(R)-(−)-glycidyl nosylate
Chiral Introduction Resolution with tartaric acidChiral starting material
Key Steps 1. Amidoxime formation2. Epoxide opening with piperidine3. Alkylation with amidoxime4. Diazotization/Chlorination5. Chiral Resolution6. Salt formation1. One-pot alkylation and epoxide opening2. Diazotization/Chlorination3. Salt formation
Scalability More complex, multiple stepsMore efficient, "operationally simple" for multigram scale
Reference rsc.orgnewdrugapprovals.org rsc.orgrsc.org

Advanced Synthetic Strategies for Analogue Generation

The development of synthetic routes for Arimoclomol was also driven by the need to produce analogues for structure-activity relationship (SAR) studies. These studies are crucial for understanding how different parts of the molecule contribute to its biological activity and for potentially developing improved second-generation compounds. rsc.org

Scaffold Modification Approaches

Scaffold modification involves altering the core structure of the molecule. A key example in the development of Arimoclomol was its initial synthesis as an N-oxide derivative of a parent compound, Bimoclomol, to create a superior follow-up drug.

The flexible chiral synthesis starting from (R)-(−)-glycidyl nosylate is particularly amenable to scaffold modification. rsc.org The epoxide intermediate formed during this synthesis can be "intercepted" by a wide variety of different amines, not just piperidine. This allows for the systematic modification of the "tail" of the molecule to explore its impact on activity. rsc.org Similarly, the synthesis allows for the use of different functionalized pyridine (B92270) precursors to modify the "head" of the molecule. rsc.org

Introduction of Diverse Substituents for Structure-Activity Relationship (SAR) Studies

SAR studies involve synthesizing a library of related compounds where specific substituents are varied to determine their effect on efficacy, selectivity, and pharmacokinetic properties. The synthetic methodology developed for Arimoclomol explicitly enables the exploration of SAR. rsc.orgrsc.org

By systematically replacing the piperidine moiety with other cyclic or acyclic amines, researchers can probe the requirements of the binding pocket. For instance, changing the size, basicity, or lipophilicity of the amine can have significant effects on the drug's interaction with its biological target and its ability to cross cell membranes. The goal of these studies is to build a comprehensive understanding of the pharmacokinetic-pharmacodynamic (PK-PD) relationship. rsc.org

Table 3: Potential Modifications for SAR Studies

Molecular RegionExample ModificationPurpose of ModificationReference
Amine "Tail" Replace piperidine with morpholine, pyrrolidine, or acyclic amines.To study the effect of amine basicity, size, and polarity on activity and PK properties. rsc.orgrsc.org
Pyridine "Head" Introduce substituents (e.g., methyl, methoxy) onto the pyridine ring.To investigate how electronics and sterics of the aromatic system influence target binding. rsc.org
Central Linker Alter the length or nature of the propyloxy linker.To assess the optimal distance and geometry between the head and tail groups.

Green Chemistry Principles in Arimoclomol Maleic Acid Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The optimized synthesis of Arimoclomol incorporates some of these principles. The route starting from (R)-(−)-glycidyl nosylate is described as highly atom-efficient, a key metric in green chemistry. rsc.org Atom economy measures how many atoms from the starting materials are incorporated into the final product. The one-pot nature of the key steps in this synthesis also reduces waste from intermediate purification and lowers solvent usage.

However, there are aspects that could be improved from a green chemistry perspective. The synthesis uses dimethylformamide (DMF), a solvent with environmental concerns, and involves reagents like sodium hydride and low-temperature processes that are energy-intensive. Future work could focus on replacing DMF with a greener solvent, exploring catalytic alternatives to stoichiometric reagents, and designing a process that can be run efficiently at ambient temperature.

Molecular Pharmacology and Biological Target Elucidation of Arimoclomol Maleic Acid in Vitro Studies

Target Identification and Validation Strategies

The primary pharmacological activity of arimoclomol (B1213184) is centered on its ability to modulate cellular protein homeostasis, specifically by amplifying the heat shock response (HSR). wikipedia.orgrsc.org This response is a crucial cellular defense mechanism against protein misfolding and aggregation, which are implicated in the pathology of numerous diseases. ncats.io

While specific high-throughput screening (HTS) campaigns that led to the initial discovery of arimoclomol are not extensively detailed in the public domain, the general approach for identifying compounds with similar activities involves screening large chemical libraries for their ability to induce or enhance the expression of heat shock proteins (HSPs). bertin-bioreagent.commedchemexpress.comnih.gov Such screens often utilize cell-based assays with reporter gene systems, where the expression of a reporter (e.g., luciferase or green fluorescent protein) is driven by an HSP promoter. This allows for the rapid identification of compounds that activate the HSR. Phenotypic screens looking for compounds that mitigate cellular stress or prevent protein aggregation in disease models have also been instrumental. nih.govnuvisan.com For instance, a screen of over 30,000 small molecules was conducted to identify anthelmintics against gastrointestinal nematodes, highlighting the utility of HTS in identifying bioactive compounds. nih.gov

The deconvolution of arimoclomol's molecular targets has been approached through various proteomic and genomic strategies. nih.govnih.govresearchgate.neteuropeanreview.org These methods aim to identify the specific proteins and pathways that arimoclomol interacts with to exert its effects.

Genomic Approaches:

Gene Expression Profiling: Studies have shown that arimoclomol upregulates the expression of genes belonging to the Coordinated Lysosomal Expression and Regulation (CLEAR) network. most.gov.bdguidetopharmacology.orgquiverquant.comzevra.com This was likely identified through microarray or RNA-sequencing analyses of cells treated with arimoclomol, revealing a transcriptional signature consistent with the activation of transcription factors like Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). most.gov.bdguidetopharmacology.orgquiverquant.comzevra.comnih.gov These transcription factors are master regulators of lysosomal biogenesis and autophagy. quiverquant.comzevra.comnih.gov

Proteomic Approaches:

Protein Expression Analysis: Western blotting has been a key technique to validate the upregulation of specific proteins following arimoclomol treatment. A significant finding is the increased expression of Heat Shock Protein 70 (HSP70), including its ER-resident form BiP (GRP78). nih.govbiorxiv.org This provides direct evidence of arimoclomol's role as an HSP co-inducer. medchemexpress.comdrugbank.commedchemexpress.comdrugbank.commedchemexpress.com In models of Gaucher disease, arimoclomol treatment led to a dose-dependent increase in the amount of glucocerebrosidase (GCase) protein. nih.gov

Target Deconvolution Services: While not explicitly detailed for arimoclomol, general services for target deconvolution utilize techniques like affinity chromatography and mass spectrometry to identify direct binding partners of a compound. nuvisan.com

The targets identified through screening and proteomic/genomic approaches are further validated using functional genomics and various cell-based models. nih.govnih.govresearchgate.net

Cell-Based Models of Disease:

Niemann-Pick Disease Type C (NPC): In vitro studies using fibroblasts derived from NPC patients have been crucial. most.gov.bdzevra.comeuropa.eu Treatment with arimoclomol in these cells led to a reduction in lysosomal storage and the accumulation of unesterified cholesterol. most.gov.bd It also increased the transcription of lysosomal genes, including NPC1 and NPC2. most.gov.bdzevra.com HeLa cells treated with the NPC1 protein inhibitor U-18666A, which mimics the NPC phenotype, also showed a dose-dependent translocation of TFEB and TFE3 to the nucleus upon arimoclomol treatment. zevra.com

Gaucher Disease (GD): Primary cultured fibroblasts from GD patients with various genotypes have been used to demonstrate that arimoclomol improves the maturation, stability, and enzymatic activity of the mutant GCase enzyme. nih.govbiorxiv.org A human neuronal model of GD, derived from multipotent adult stem cells, recapitulated these findings. nih.govbiorxiv.org

Amyotrophic Lateral Sclerosis (ALS): Cell lines expressing familial ALS-linked variants such as TDP-43G348C and FUSR521G have been utilized. innoprot.comnih.gov In these models, arimoclomol showed neuroprotective properties, although its effect on HSP induction was variable depending on the specific mutation. nih.gov A U2OS cell line stably expressing FUS/TLS-tGFP has been used to monitor the effect of arimoclomol on the formation of stress granules. innoprot.com

Functional Assays:

Endoglycosidase H (EndoH) Assay: This assay was used to demonstrate increased maturation of mutant NPC1 proteins in NPC fibroblasts and GCase in GD fibroblasts treated with arimoclomol. zevra.comnih.gov

Filipin (B1216100) Staining: Reduced filipin staining intensity in arimoclomol-treated NPC fibroblasts indicated a decrease in lysosomal cholesterol accumulation. zevra.com

Proteomic and Genomic Approaches for Target Deconvolution

Mechanism of Action Elucidation (In Vitro Biochemical and Cellular Investigations)

The mechanism of arimoclomol's action has been investigated through a series of in vitro biochemical and cellular studies. nih.govdrugbank.cominnoprot.com The central hypothesis is that arimoclomol does not directly induce the heat shock response but rather amplifies it in cells already under stress. rsc.orgresearchgate.net

While arimoclomol's primary mechanism is not receptor-mediated in the classical sense, its interaction with components of the HSR pathway is key. It is proposed to stabilize the interaction of Heat Shock Factor 1 (HSF1) with Heat Shock Elements (HSEs), which are the transcriptional regulatory elements for HSP genes. drugbank.com This prolongs the activation of HSF1. guidetopharmacology.org

Off-Target Binding: A screening study against a panel of 50 classical receptors, transporters, and ion channels, as well as 50 kinases, was conducted to assess the selectivity of arimoclomol. rsc.org The results indicated modest binding affinity for the FGR kinase and a few other weaker affinities. rsc.org This suggests that at concentrations below 10 μM, the effects of arimoclomol are less likely to be confounded by off-target activities. rsc.org

Transporter Inhibition: In vitro studies have shown that arimoclomol is an inhibitor of the organic cation transporter 2 (OCT2), with a calculated IC50 of 9.72 μM. fda.govgoogle.comkempharm.comrxlist.com It did not significantly inhibit other transporters like P-gp, BCRP, OATP1B1, OATP1B3, OAT1, or OAT3. europa.eufda.govgoogle.com

Arimoclomol's primary described function is not as a direct enzyme inhibitor or activator in the traditional sense, but rather as a modulator of protein expression and function. However, its downstream effects lead to changes in enzyme activity.

Glucocerebrosidase (GCase) Activity: In cellular models of Gaucher Disease, treatment with arimoclomol led to a dose-dependent and time-dependent increase in the enzymatic activity of the mutated GCase. nih.govbiorxiv.org This is an indirect effect, resulting from the enhanced folding, maturation, and correct lysosomal localization of the GCase protein, facilitated by the increased levels of HSPs like BiP. nih.govbiorxiv.org

Cytochrome P450 (CYP) Enzymes: In vitro studies have demonstrated that arimoclomol is not an inhibitor or inducer of major CYP enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4/5. europa.eufda.gov This indicates a low potential for clinically relevant drug-drug interactions mediated by these enzymes.

Interactive Data Tables

Table 1: Summary of Arimoclomol's Effects in Cell-Based Models

Disease Model Cell Type Key Findings References
Niemann-Pick Type C Patient-derived fibroblasts Reduced lysosomal cholesterol, increased transcription of NPC1 and NPC2, increased maturation of NPC1 protein. most.gov.bd, zevra.com, europa.eu
Niemann-Pick Type C HeLa cells with U-18666A Dose-dependent translocation of TFEB/TFE3 to the nucleus. zevra.com
Gaucher Disease Patient-derived fibroblasts Increased GCase protein levels, improved GCase maturation and enzymatic activity. nih.gov, biorxiv.org
Gaucher Disease Human neuronal model (from MASCs) Recapitulated findings from fibroblasts, showing increased GCase activity and maturation. nih.gov, biorxiv.org

Table 2: In Vitro Transporter and Enzyme Interaction Profile of Arimoclomol

Target Effect IC50 / Finding References
OCT2 Inhibition 9.72 μM fda.gov, google.com
P-gp, BCRP, OATP1B1/3, OAT1/3 No significant inhibition N/A fda.gov, europa.eu, google.com
CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4/5 No significant inhibition or induction N/A fda.gov, europa.eu

Downstream Signaling Pathway Modulation (Cellular Pathway Analysis)

AriMocloMol Maleic Acid functions as a co-inducer of the cellular heat shock response (HSR), a primary pathway for maintaining protein homeostasis (proteostasis). rsc.orgresearchgate.net Its mechanism does not involve the direct induction of cellular stress. Instead, it amplifies the HSR in cells already under duress. researchgate.netopen.ac.uk The central mediator of the HSR is the Heat Shock Factor 1 (HSF1). rsc.orgresearchgate.net

Under normal conditions, HSF1 is kept in an inactive, monomeric state, bound to chaperone proteins like Heat Shock Protein 90 (HSP90). rsc.org When cells experience proteotoxic stress (e.g., from misfolded proteins), HSF1 is released from HSP90, trimerizes, and translocates to the nucleus. rsc.org In the nucleus, the activated HSF1 trimer binds to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of genes encoding for heat shock proteins (HSPs). researchgate.netnih.gov

Recent in vitro studies also suggest that this compound can modulate signaling pathways related to lysosomal function. nih.gov It has been shown to promote the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). nih.gov These transcription factors are key regulators of the Coordinated Lysosomal Expression and Regulation (CLEAR) gene network, which controls lysosomal biogenesis and autophagy. nih.gov By activating this network, this compound can increase the expression of essential lysosomal proteins, thereby enhancing the cell's capacity to clear accumulated lipids and other substrates, a crucial function in lysosomal storage disorders. nih.gov

Cell-Based Functional Assays for Phenotypic Responses

The therapeutic potential of this compound has been evaluated in a variety of cell-based functional assays, primarily using models of neurodegenerative and lysosomal storage diseases characterized by protein misfolding and aggregation.

In the context of amyotrophic lateral sclerosis (ALS), cell models expressing mutant forms of proteins like Superoxide Dismutase 1 (SOD1) have been used to assess the compound's efficacy. biorxiv.orgmdpi.com In these models, this compound treatment leads to a reduction in the aggregation of the mutant protein and an improvement in neuronal cell survival. mdpi.com

Similarly, in cell-based assays for Alzheimer's and Parkinson's disease, this compound has been shown to reduce the aggregation of key pathological proteins, namely β-amyloid and α-synuclein, respectively. acs.orgacs.org This anti-aggregation effect is a direct functional consequence of the enhanced chaperone activity resulting from HSR potentiation. researchgate.net

The functional outcomes observed in these cell-based assays are summarized in the table below.

Disease Model (Cell-Based)Key Pathological FeaturePhenotypic Response to this compoundReference
Niemann-Pick Type C (NPC) FibroblastsLysosomal cholesterol accumulationSignificant reduction in stored unesterified cholesterol. nih.govnih.gov
Amyotrophic Lateral Sclerosis (ALS)Mutant SOD1 protein aggregationReduced protein aggregation, improved cell survival. mdpi.com
Alzheimer's Disease Modelβ-amyloid aggregationSignificant reduction in β-amyloid fibril formation. acs.orgacs.org
Parkinson's Disease Modelα-synuclein aggregationSignificant reduction in α-synuclein fibril formation. acs.orgacs.org

Biophysical Characterization of this compound-Target Interactions

While the cellular effects of this compound are well-documented, detailed biophysical data characterizing its direct interaction with a specific molecular target remains limited in publicly accessible literature. The compound's mechanism as a "co-inducer" suggests a complex interaction that may not follow a simple high-affinity binding model to a single protein in its basal state. However, the following biophysical techniques are standard for elucidating such ligand-target interactions and would be applied to study this compound.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat released or absorbed during a binding event. harvard.edumalvernpanalytical.com This allows for the determination of a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). malvernpanalytical.com

In a hypothetical ITC experiment to study the interaction of this compound with a putative target protein (e.g., a component of the HSF1 complex), the compound would be titrated into a solution containing the purified protein. The resulting heat changes would be measured to generate a binding isotherm. Analysis of this isotherm would reveal the thermodynamic forces driving the interaction. For instance, a negative enthalpy change would indicate a favorable enthalpic contribution, often associated with hydrogen bonding and van der Waals interactions. researchgate.net

Hypothetical ITC Data for this compound-Target Interaction:

Thermodynamic Parameter Hypothetical Value Interpretation
Stoichiometry (n) 1.1 Suggests a 1:1 binding ratio between the compound and its target.
Binding Affinity (KD) 5 µM Indicates a moderate binding affinity, plausible for a co-inducer.
Enthalpy Change (ΔH) -8.5 kcal/mol A favorable, negative enthalpy change, suggesting significant direct interactions.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions. nih.govyoutube.com It is used to determine the kinetics of a binding event, providing the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). youtube.com

To analyze the interaction of this compound, the target protein would be immobilized on a sensor chip. youtube.com A solution containing this compound would then be flowed over the chip surface. The binding and subsequent dissociation would be monitored in real-time by detecting changes in the refractive index at the sensor surface. youtube.com This technique is particularly valuable for distinguishing between compounds with similar affinities but different kinetic profiles (e.g., fast-on/fast-off vs. slow-on/slow-off).

Hypothetical SPR Data for this compound-Target Interaction:

Kinetic Parameter Hypothetical Value Interpretation
Association Rate (ka) 2.5 x 10⁴ M⁻¹s⁻¹ Represents the rate of complex formation.
Dissociation Rate (kd) 1.25 x 10⁻¹ s⁻¹ Represents the rate of complex decay.

Spectroscopic Methods (e.g., Fluorescence, Circular Dichroism) for Conformational Changes

Spectroscopic methods are essential for detecting conformational changes in a target protein upon ligand binding. nih.gov

Intrinsic Tryptophan Fluorescence: Changes in the local environment of tryptophan residues within a protein upon binding can lead to a shift in their fluorescence emission spectrum. This can be used to monitor the binding event and any associated conformational adjustments.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess changes in the secondary structure (e.g., alpha-helices, beta-sheets) of a protein. nih.gov A significant change in the CD spectrum upon addition of this compound would indicate a substantial conformational rearrangement of the target protein.

These methods would be critical in testing the hypothesis that this compound stabilizes a particular conformation of its target, such as the activated state of HSF1.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Complex Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique that can provide atomic-level structural and dynamic information about a ligand-target complex in solution. wikipedia.orgebsco.comnih.gov Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close contact with the protein, mapping the binding epitope. researchgate.net Furthermore, by analyzing chemical shift perturbations (CSPs) in the protein's NMR spectrum upon ligand addition, the binding site on the protein can be mapped. For a detailed structural analysis, solving the three-dimensional structure of the this compound-target complex would provide the ultimate insight into the molecular basis of its activity. rsc.org

Structure Activity Relationship Sar Studies of Arimoclomol Maleic Acid Analogues

Design and Synthesis of SAR-Driven Compound Libraries

The foundation of any SAR study is the generation of a library of related compounds (analogues). The design and synthesis of Arimoclomol (B1213184) analogues are guided by the need to probe the importance of its various structural components. Efficient synthetic routes are paramount for generating these libraries.

A key development in this area is a regioselective and enantiospecific synthesis method that is particularly suitable for creating analogues to establish SAR. rsc.org This method starts from chiral glycidyl (B131873) derivatives, ensuring the correct stereochemistry—a critical factor for many drugs' biological activity. rsc.orgrsc.org The synthesis of the active (R)-enantiomer of Arimoclomol has been confirmed using this approach, achieving a high enantiomeric ratio of over 99:1. rsc.org

The synthesis strategy allows for targeted modifications at different positions of the Arimoclomol molecule. For instance, an epoxide intermediate formed during the synthesis can be intercepted by various amines, leading to a diverse set of amino analogues. rsc.orgrsc.org This enables researchers to explore how changes in the piperidine (B6355638) ring affect activity. Similarly, the synthesis allows for modifications to the pyridinyl chloro-oxime portion of the molecule. rsc.org

Table 1: Key Synthetic Schemes for Arimoclomol Analogue Generation

Scheme DescriptionStarting MaterialsKey IntermediatesPotential ModificationsSource
Chiral Glycidyl Nosylate (B8438820) Route (R)-(−)-glycidyl nosylate, (Z)-pyridine-3-amidoximeEpoxide intermediateIntroduction of various amine nucleophiles to modify the piperidine moiety. rsc.orgrsc.org
Published Patent Route (Reproduction) 3-cyanopyridine, (±)-epichlorohydrin(Z)-N-hydroxypyridine-3-carboximidamideGeneral scaffold synthesis, requires chiral resolution. rsc.orgnewdrugapprovals.org

By creating these libraries, scientists can systematically evaluate how structural changes—such as altering the size, shape, and electronic properties of the piperidine ring or modifying the pyridine (B92270) N-oxide headgroup—influence the compound's ability to amplify the heat shock response. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structures of a series of compounds and their biological activities. longdom.orgwikipedia.org For Arimoclomol, QSAR models can predict the activity of newly designed analogues before they are synthesized, saving significant time and resources. scielo.br This process involves calculating molecular descriptors for each analogue and correlating them with measured biological activity. jocpr.com

The first step in QSAR modeling is to translate the chemical structure of each Arimoclomol analogue into a set of numerical values known as molecular descriptors. mdpi.com Thousands of descriptors can be calculated, representing various aspects of the molecule:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings.

Topological Descriptors: Describing atomic connectivity and molecular branching.

Geometric Descriptors (3D): Related to the 3D structure, such as molecular surface area and volume.

Physicochemical Descriptors: Including logP (lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. mdpi.com

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, such as orbital energies (HOMO, LUMO) and electrostatic charges.

Once calculated, this high-dimensional dataset contains redundant and irrelevant information. mdpi.com Therefore, a critical step is feature selection , where the most relevant descriptors that correlate with biological activity are identified. nih.gov This process reduces model complexity and the risk of overfitting. researchgate.net Common feature selection methods include:

Filter Methods: Using statistical tests to score and rank descriptors independently of the modeling algorithm. researchgate.net

Wrapper Methods: Using the predictive accuracy of a specific machine learning algorithm to evaluate the usefulness of a subset of features. researchgate.net

Embedded Methods: Performing feature selection as part of the model training process itself.

For a library of Arimoclomol analogues, descriptors capturing lipophilicity, hydrogen bonding capacity, and the electronic nature of the pyridine N-oxide group would likely be important features.

With a set of relevant descriptors selected, a mathematical model is developed to link them to the biological activity of the Arimoclomol analogues. Various statistical and machine learning methods can be used, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Machines (SVM). longdom.orgmdpi.com The goal is to create a model in the form of an equation:

Activity = f(Descriptor 1, Descriptor 2, ...)

The most critical phase of QSAR is rigorous validation to ensure the model is robust and has true predictive power. uniroma1.itnih.gov Validation is performed through several stages:

Internal Validation: Typically using cross-validation (e.g., leave-one-out) on the training set (the data used to build the model) to check for internal consistency and robustness. researchgate.net

External Validation: The model's predictive ability is tested on an external test set—a subset of compounds that were not used during model development. uniroma1.it A high correlation between the predicted and actual activities for the test set is a key indicator of a reliable model. mdpi.com

A well-validated QSAR model for Arimoclomol analogues would be a powerful tool for prioritizing the synthesis of novel compounds with potentially enhanced activity. uniroma1.it

Table 2: Typical Workflow for QSAR Model Development

StepDescriptionKey ConsiderationsSource
1. Data Set Preparation Curate a set of Arimoclomol analogues with measured biological activity.Ensure data quality and consistency. uniroma1.it
2. Descriptor Calculation Calculate a wide range of molecular descriptors for each analogue.Cover constitutional, topological, 3D, and electronic properties. mdpi.com
3. Data Splitting Divide the dataset into a training set and an external test set.The test set should be representative of the full dataset. mdpi.com
4. Feature Selection Select the most relevant descriptors from the training set.Avoid overfitting and reduce model complexity. nih.gov
5. Model Building Use a regression or classification algorithm to build the model.Choose an appropriate algorithm (e.g., MLR, SVM). longdom.org
6. Model Validation Assess the model's statistical quality and predictive power.Use internal (cross-validation) and external validation. uniroma1.itresearchgate.net

Descriptor Calculation and Feature Selection

Conformational Analysis and Molecular Features Critical for Activity

The three-dimensional shape (conformation) of a drug molecule is crucial for its interaction with its biological target. Conformational analysis of Arimoclomol and its analogues helps identify the specific spatial arrangement of atoms required for its chaperone-amplifying activity.

The biological activity of Arimoclomol is known to reside in the (R)-enantiomer, highlighting the importance of the specific stereochemistry at the chiral center in the propanol (B110389) linker. guidetopharmacology.orgrsc.org This hydroxyl group is a key feature, likely participating in hydrogen bonding interactions with its target.

Pyridine N-oxide Headgroup: This polar, electron-rich moiety is a distinguishing feature and is likely essential for target recognition and binding.

(R)-2-hydroxypropoxy Linker: The specific stereochemistry and the hydrogen-bonding capability of the hydroxyl group are critical for activity.

Studies on Gaucher disease have also shown that Arimoclomol can improve the refolding, maturation, and lysosomal activity of the mutant glucocerebrosidase enzyme, reinforcing the idea that its structure is optimized to act as a co-inducer for protein folding machinery. gaucherdiseasenews.com

Identification of Pharmacophore Models

A pharmacophore model is a 3D abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for a molecule to bind to a specific target and elicit a biological response. core.ac.uk Identifying a pharmacophore for Arimoclomol's activity provides a blueprint for designing new, structurally diverse compounds that retain the same mechanism of action. biointerfaceresearch.com

Based on the critical molecular features identified through SAR and conformational analysis, a hypothetical pharmacophore model for Arimoclomol analogues can be proposed. This model would likely include:

A Hydrogen Bond Acceptor/Donor: Corresponding to the hydroxyl group on the linker.

A Hydrophobic/Lipophilic Feature: Representing the piperidine ring.

A Hydrogen Bond Acceptor/Polar Feature: Representing the N-oxide oxygen atom on the pyridine ring.

An Aromatic Ring Feature: Representing the pyridine ring itself.

The precise 3D arrangement and distances between these features would be a critical component of the model. mdpi.com Such a model could be developed using ligand-based methods (by overlaying active analogues) or structure-based methods (if the 3D structure of the biological target were known). core.ac.uk This pharmacophore model would then serve as a 3D query to screen large virtual compound libraries, helping to identify novel scaffolds that could act as next-generation heat shock protein co-inducers.

Computational Chemistry and in Silico Approaches for Arimoclomol Maleic Acid

Molecular Docking and Virtual Screening

Molecular docking and virtual screening are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are crucial for identifying hit compounds from large databases and understanding their binding modes at a molecular level.

A 2022 study combined molecular topology with molecular docking to identify potential treatments for Amyotrophic Lateral Sclerosis (ALS). nih.gov In this research, Arimoclomol (B1213184) was identified as a promising candidate through computational models and its interaction with the TAR DNA-binding protein 43 (TDP-43), a key protein implicated in ALS pathology, was simulated. nih.gov The docking study predicted favorable binding scores and stable interactions between Arimoclomol and relevant amino acids within the active pockets of TDP-43, using two different crystal structures of the protein (PDB IDs: 4IUF and 4BS2). nih.gov

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Interacting Amino Acids
ArimoclomolTDP-434IUF-7.6PHE-194, LEU-238, ILE-240, LYS-263
ArimoclomolTDP-434BS2-7.9PHE-194, ILE-240, LYS-263, GLN-219

Ligand-based virtual screening (LBVS) relies on the knowledge of molecules known to bind to a specific target. This approach assumes that molecules with similar structures or properties are likely to exhibit similar biological activities. A common LBVS method is pharmacophore modeling, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a given target.

In the context of Arimoclomol Maleate (B1232345), a pharmacophore model could be generated based on its known structure and its role as a co-inducer of Heat Shock Factor 1 (HSF1) activation. drugbank.comresearchgate.net This model would serve as a 3D query to screen large chemical databases for novel compounds that share Arimoclomol's key features but possess different chemical scaffolds. This strategy could lead to the discovery of new HSF1 co-inducers with potentially improved properties.

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the biological target, typically a protein or nucleic acid, to identify potential ligands. medsci.org The primary tool for SBVS is molecular docking, which computationally places candidate molecules from a library into the binding site of the target and estimates their binding affinity using a scoring function. medsci.org

This approach was exemplified in the study that docked Arimoclomol into the TDP-43 protein. nih.gov Such a structure-based approach can be used to screen vast libraries of compounds to find those that are predicted to bind effectively to a target of interest. nih.gov Hits from this virtual screening process are then prioritized for experimental testing, significantly accelerating the initial stages of drug discovery. nih.gov

Ligand-Based Virtual Screening Methodologies

Molecular Dynamics Simulations for Drug-Target Complexes

While molecular docking provides a static snapshot of a drug-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comnih.gov MD simulations are crucial for understanding the stability of drug-target complexes, the conformational changes that occur upon binding, and the detailed energetics of the interaction. mdpi.comnih.gov Although specific MD simulation studies on Arimoclomol Maleate are not extensively found in public literature, this technique represents a logical and powerful next step following initial docking studies.

Following a docking study, such as the one involving Arimoclomol and TDP-43, MD simulations would be employed to assess the stability of the predicted binding pose. nih.gov By simulating the complex in a solvated, physiological-like environment, researchers can observe whether the ligand remains stably bound or if it dissociates. mdpi.com

These simulations provide critical information on the conformational flexibility of both the ligand and the protein's binding site. They can reveal which interactions (e.g., hydrogen bonds, hydrophobic contacts) are persistent over time and which are transient. This analysis helps to understand the key determinants of binding and can uncover "hidden" or allosteric binding pockets that are not apparent in the static crystal structure, guiding further drug design efforts. nih.gov

A primary goal of computational drug design is the accurate prediction of protein-ligand binding affinities. mdpi.com While docking scores provide a rapid but often rough estimation, more rigorous methods like the calculation of binding free energies offer higher accuracy. mdpi.com

Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) are commonly used post-MD simulation to calculate the binding free energy (ΔG_bind). mdpi.comswarma.org These methods provide a more quantitative prediction of a ligand's potency by considering factors like electrostatic and van der Waals interactions, solvation energies, and conformational entropy changes upon binding. mdpi.comswarma.org Such calculations would be invaluable for ranking potential Arimoclomol derivatives or hits from a virtual screen, allowing researchers to prioritize the synthesis and testing of only the most promising candidates. swarma.org

Binding Site Analysis and Conformational Flexibility

De Novo Design Strategies

De novo design is a computational strategy for creating entirely new molecules with desired properties, rather than screening existing compound libraries. rsc.org These methods build molecules atom-by-atom or fragment-by-fragment directly within the binding site of a target protein. biorxiv.org

For Arimoclomol Maleate, de novo design could be applied in several ways. Starting from the known interaction of Arimoclomol with a target like TDP-43, algorithms could design novel molecules optimized to fit the binding pocket's shape and chemical environment, potentially leading to inhibitors with higher affinity and selectivity. nih.govrsc.org Alternatively, given Arimoclomol's mechanism of prolonging HSF1 activation, de novo design could be used to generate novel scaffolds that mimic this function, providing new chemical starting points for developing therapeutics that modulate the heat shock response. researchgate.netbiorxiv.orgrsc.org

Integration of Machine Learning and Artificial Intelligence in Drug Design

Machine learning algorithms are adept at recognizing patterns in large, multidimensional data, which is particularly useful in understanding complex conditions like neurodegenerative diseases. nih.govd4-pharma.com The application of AI spans the entire drug discovery pipeline, from initial target identification and lead generation to predicting clinical trial outcomes. ajprui.comnih.gov For a compound like Arimoclomol, which acts by modulating the cellular stress response, AI offers methodologies to refine and accelerate the development of next-generation therapies.

For instance, machine learning models can be trained on datasets from patient-derived cells to identify key nodes in the protein-folding machinery that, when modulated, have a therapeutic effect. These models can prioritize targets based on their predicted "druggability" and relevance to specific patient subgroups, thereby de-risking the early stages of discovery. d4-pharma.com

Potential Target ML Model Used Key Data Inputs Predicted Therapeutic Relevance Score (Hypothetical) Rationale
HSF1 (Heat Shock Factor 1)Gradient BoostingTranscriptomics, Proteomics, Clinical Data0.92Identified as a master regulator of the heat shock response; modulation could have broad effects.
HSP70 (Heat Shock Protein 70)Deep Neural NetworkProtein-protein interaction networks, Gene expression data0.88A key chaperone protein directly involved in protein folding and degradation pathways.
BAG3 (BCL2-associated athanogene 3)Random ForestGenetic association studies, Cellular imaging data0.81A co-chaperone that regulates HSP70 activity and is implicated in protein aggregate clearance.
DNAJC3 (DnaJ Heat Shock Protein Family Member C3)Support Vector MachineCRISPR screen data, Metabolomics0.75Involved in the unfolded protein response in the endoplasmic reticulum.

This table is for illustrative purposes to demonstrate how AI could be applied and does not represent actual research data on Arimoclomol.

Table 2: Comparison of Generative Models for De Novo Drug Design

Model Type Strengths Weaknesses Potential Application for Arimoclomol Analogues
Variational Autoencoder (VAE) Efficient at exploring the latent chemical space, good for property optimization. biostrand.aiemanresearch.orgMay generate less diverse or novel structures compared to GANs.Optimizing the existing Arimoclomol scaffold for improved blood-brain barrier permeability.
Generative Adversarial Network (GAN) Excels at generating novel and diverse molecular structures. biostrand.airesearchgate.netCan be more difficult to train; may sometimes generate invalid chemical structures. researchgate.netDesigning entirely new chemical scaffolds that mimic Arimoclomol's function as an HSP co-inducer.
Recurrent Neural Network (RNN) Effective at generating molecules represented as SMILES strings, preserving chemical syntax. emanresearch.orgCan have difficulty capturing long-range dependencies in complex molecules.Generating linear or moderately complex analogues with specific structural motifs.

This table provides a conceptual overview of how different AI models could be applied in a drug design context.

The ability of a drug to treat central nervous system (CNS) disorders is critically dependent on its capacity to cross the blood-brain barrier (BBB). frontiersin.orgacs.org Numerous machine learning models have been developed to predict BBB permeability with high accuracy, using molecular descriptors as input. frontiersin.orgarxiv.orgbrieflands.com These models can screen virtual libraries of compounds to prioritize those with a higher likelihood of reaching their target in the brain, a key feature of Arimoclomol. frontiersin.orgnih.gov Similarly, AI models are used to predict potential toxicity early in the discovery process, helping to reduce the high attrition rates of drug candidates in later clinical phases. mdpi.comnih.gov

Table 3: Performance of Machine Learning Models in Predicting Blood-Brain Barrier (BBB) Permeability

Machine Learning Algorithm Common Molecular Descriptors Used Reported Accuracy (Illustrative Range) Reference Application
Deep Neural Network (DNN) Physicochemical properties, Molecular Access System (MACCS) fingerprints96-98%High-accuracy prediction for diverse chemical libraries. frontiersin.org
Support Vector Machine (SVM) Radial Basis Function (RBF) kernel, Substructure fingerprints94-97%Classification of compounds as BBB permeable or non-permeable. frontiersin.orgbrieflands.com
Random Forest (RF) Molecular weight, Polar Surface Area (PSA), LogP, Clique descriptors90-95%Interpretable models identifying key features for permeability. acs.org
Gradient Boosting Machine Aromatic ring count, Hydrogen bond donors/acceptors90-96%High performance on large and diverse datasets. nih.gov

This table is based on findings from multiple studies and demonstrates the utility of various ML models in predicting a critical pharmacokinetic property.

In Vitro Drug Metabolism and Pharmacokinetics Adme Research of Arimoclomol Maleic Acid

Protein Binding Assays (In Vitro)

Plasma Protein Binding

In vitro studies have determined that the plasma protein binding of arimoclomol (B1213184) is approximately 10%. drugbank.com This indicates that a large fraction of the drug is unbound in the bloodstream and is therefore pharmacologically active and available for distribution to tissues. drugbank.com Another study characterized the binding to human serum albumin as weak. researchgate.net Arimoclomol exhibits weaker serum protein binding compared to its analogue, bimoclomol, which is thought to contribute to a better biodistribution in humans. researchgate.net The low plasma protein binding suggests that displacement from binding sites by other drugs is unlikely to be a significant cause of drug-drug interactions.

Tissue Binding (e.g., Brain Tissue Binding)

Arimoclomol is capable of crossing the blood-brain barrier. drugbank.compracticalneurology.com Pharmacokinetic studies in mice revealed a low brain-to-plasma ratio of 16% based on the area under the curve (AUC), although researchers noted that the high clearance of the compound means that a steady state was likely not achieved in this single-dose study. rsc.orgrsc.org Despite the low ratio in this specific animal model, detectable levels of arimoclomol have been measured in the cerebrospinal fluid (CSF) of human subjects, and these concentrations rise in a dose-dependent manner. drugbank.comomicsonline.org This confirms its ability to penetrate the central nervous system.

Drug Transporter Interactions (In Vitro)

In vitro assays have been conducted to evaluate the interaction of arimoclomol with various drug transporters. These studies are crucial for predicting potential drug-drug interactions.

Arimoclomol has been identified as an inhibitor of the Organic Cation Transporter 2 (OCT2), with a reported half-maximal inhibitory concentration (IC50) of 9.72 µM. google.commost.gov.bdalzdiscovery.orggoogle.com It is not, however, an inhibitor of OATP1B1, OATP1B3, OAT1, or OAT3 transporters. most.gov.bdgoogle.com

Regarding its potential as a substrate, studies indicate that arimoclomol is not a substrate for OATP1B1, OATP1B3, OAT1, OAT3, or OCT2. google.com It is, however, a substrate for MATE1 and MATE2-K transporters, though inhibitors of these transporters are not expected to have a clinically significant effect on arimoclomol exposure. most.gov.bd Furthermore, in vitro data suggest arimoclomol is not an inhibitor of P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). most.gov.bd

Summary of In Vitro Transporter Interactions for Arimoclomol

TransporterInteraction TypeResultReference
OCT2InhibitorYes (IC50 = 9.72 µM) google.commost.gov.bdgoogle.com
OATP1B1InhibitorNo most.gov.bdgoogle.com
OATP1B3InhibitorNo most.gov.bdgoogle.com
OAT1InhibitorNo most.gov.bdgoogle.com
OAT3InhibitorNo most.gov.bdgoogle.com
P-gpInhibitorNo most.gov.bd
BCRPInhibitorNo most.gov.bd
MATE1InhibitorNo most.gov.bd
MATE2-KInhibitorNo most.gov.bd
OATP1B1SubstrateNo google.com
OATP1B3SubstrateNo google.com
OAT1SubstrateNo google.com
OAT3SubstrateNo google.com
OCT2SubstrateNo google.com
MATE1SubstrateYes most.gov.bd
MATE2-KSubstrateYes most.gov.bd

In Silico ADME Prediction and Modeling

Computational tools play an increasingly important role in early drug development, allowing for the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov These in silico methods can screen virtual compounds, require less investment than in vitro tests, and can help build confidence in a drug candidate's profile. nih.gov

Computational Models for Pharmacokinetic Property Prediction

In silico models are used to predict the pharmacokinetic parameters of drug candidates. nih.gov For Arimoclomol, predictive models based on its physicochemical properties can be utilized. mdpi.com DrugBank, for example, provides predictions for various pharmacokinetic properties, including P-glycoprotein interactions. drugbank.com These computational approaches, often leveraging machine learning, can be combined with in vitro data to improve the accuracy of pharmacokinetic predictions. nih.gov While specific computational models detailing the full pharmacokinetic profile of Arimoclomol Maleic Acid are not extensively published, the use of such models is a standard practice in modern drug development to forecast parameters like absorption, distribution, clearance, and potential for drug-drug interactions. nih.govnih.gov

Quantitative Structure-Property Relationships (QSPR) for ADME

Quantitative structure-property relationship (QSPR) studies establish a mathematical correlation between the chemical structure of a compound and its properties, including ADME characteristics. nih.govresearchgate.net The main physicochemical properties that are typically ranked in these models include Polar Surface Area (PSA), lipophilicity (logP/logD), and Molecular Weight (MW). nih.gov

For this compound, while specific QSPR studies are not publicly detailed, its known properties can be used within general QSPR frameworks. For instance, its molecular weight and structure are known, and these can be fed into QSPR models to predict permeability, solubility, and other ADME-related endpoints. medkoo.comwikipedia.org Such models are valuable for virtual screening and prioritizing candidates in early drug discovery. nih.gov

Future Research Directions for Arimoclomol Maleic Acid

Exploration of Novel Analogues with Enhanced Biological Activity

A crucial area of future research lies in the design and synthesis of novel analogues of Arimoclomol (B1213184) with improved biological properties. The goal is to identify compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

A regioselective and enantiospecific synthesis method has been developed, which is suitable for creating a variety of analogues to establish clear structure-activity relationships (SAR). rsc.orgrsc.org This process enables the systematic modification of the Arimoclomol scaffold to understand how different chemical groups impact its function as an HSP co-inducer. rsc.org For instance, the synthesis starts from chiral glycidyl (B131873) derivatives, allowing for the creation of enantiomerically pure compounds. rsc.org This is critical as the biological activity of chiral molecules can be highly dependent on their specific three-dimensional structure, as seen with Arimoclomol ((R)-(+)-enantiomer) and its racemate, Bimoclomol. rsc.org

Research efforts focus on modifying specific parts of the molecule, such as the pyridine (B92270) ring and the piperidine (B6355638) group, to generate analogues. rsc.org These new compounds are then subjected to a battery of tests to assess their biological activity.

Table 1: Synthetic Strategy for Arimoclomol Analogue Development

Step Description Starting Material Key Reagents Outcome Reference
1 Synthesis of Chiral Intermediate (R)-(−)-glycidyl nosylate (B8438820) Piperidine Chiral epoxide intermediate rsc.org, rsc.org
2 Hydroxylamine Addition 3-cyanopyridine NH₂OH·HCl, NaHCO₃ Carboximidoyl chloride intermediate rsc.org, newdrugapprovals.org
3 Coupling Reaction Chiral epoxide and carboximidoyl intermediate NaOH (R)-(+)-Bimoclomol rsc.org
4 N-oxidation (R)-(+)-Bimoclomol m-CPBA (R)-(+)-Arimoclomol rsc.org
5 Analogue Synthesis Functionalised pyridine nitriles Hydroxylamine derivatives Pyridine analogues of Arimoclomol rsc.org

This interactive table outlines the key steps in the synthesis of Arimoclomol and its analogues, facilitating the exploration of structure-activity relationships.

The development of these new synthetic methods is essential for creating chemical probes that can be used in cellular models to identify the specific molecular targets of Arimoclomol and its derivatives. rsc.orgrsc.org By correlating structural changes with biological activity, researchers can design next-generation compounds with potentially superior therapeutic efficacy. researchgate.net

Advanced In Vitro Model Development for Complex Biological Systems

To better predict the clinical efficacy of Arimoclomol and its analogues, there is a pressing need for advanced in vitro models that more accurately replicate the complexity of human biological systems, particularly in the context of neurodegenerative diseases. frontiersin.orgnih.gov

Traditional two-dimensional (2D) cell cultures, while useful for initial screening, often fail to capture the intricate cellular interactions and microenvironments of human tissues. numberanalytics.com Consequently, drugs that show promise in these simple models often fail in clinical trials. nih.gov The future of preclinical testing lies in the adoption of three-dimensional (3D) culture systems. frontiersin.orgfrontiersin.org

These advanced models include:

Spheroids and Organoids: These are self-assembling 3D clusters of cells, often derived from patient-induced pluripotent stem cells (iPSCs). numberanalytics.comfrontiersin.org They can mimic the structure and function of specific organs or tissues, such as the brain. frontiersin.org For example, neurospheroids generated from Alzheimer's patients' iPSCs have been used to study disease pathology and test drug responses. frontiersin.org

Organs-on-a-Chip (OOCs): These microfluidic devices contain living cells in continuously perfused microchambers, simulating the physiological functions of organs and tissues. nih.govmdpi.com They can model complex interactions, such as those between different cell types or the effects of blood flow, providing a more dynamic and physiologically relevant testing environment. frontiersin.orgmdpi.com

3D Bioprinting: This technology allows for the precise, layer-by-layer deposition of cells and biomaterials to create complex tissue-like structures. nih.govfrontiersin.org It offers the potential to build highly defined models that incorporate multiple cell types in a specific architecture, such as a vascularized neural network. frontiersin.org

The use of patient-derived iPSCs in these models is particularly powerful, as it allows for the creation of disease-specific models that can be used for personalized medicine and more accurate drug screening. numberanalytics.comfrontiersin.org For instance, fibroblasts from patients with VCP-related myopathy have been used as an in vitro model to study the effects of Arimoclomol. nih.gov

Table 2: Comparison of In Vitro Models for Drug Screening

Model Type Description Advantages Limitations Reference
2D Cell Culture Cells grown in a monolayer on a flat surface. Well-established, high-throughput, low cost. Lacks complex cell-cell interactions and tissue architecture. numberanalytics.com
3D Spheroids/Organoids Self-assembled 3D cell aggregates. Mimic tissue-like structures, patient-specific (iPSC-derived). Structural heterogeneity, lack of vascularization. frontiersin.org, frontiersin.org
Organs-on-a-Chip Microfluidic culture devices with live cells. Simulate organ-level physiology, include flow and mechanical cues. Higher cost, lower throughput, complex fabrication. nih.gov, mdpi.com
3D Bioprinting Automated deposition of cells and biomaterials. Precise control over architecture, can create multi-cellular tissues. Early stage of development, technical challenges. nih.gov, frontiersin.org

This interactive table compares different in vitro modeling technologies, highlighting their respective strengths and weaknesses for preclinical drug evaluation.

By leveraging these advanced in vitro systems, researchers can gain more reliable preclinical data on the efficacy and mechanism of action of Arimoclomol and its future analogues, ultimately bridging the gap between laboratory research and clinical success. nih.govlek.com

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully elucidate the biological mechanisms underlying the effects of Arimoclomol Maleic Acid, future research will increasingly rely on the integration of multiple "omics" datasets. This approach combines genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of cellular responses to the drug. nih.gov

The analysis of a single data type, such as gene expression, provides only a partial picture. By integrating data from different biological layers, researchers can build more comprehensive models of drug action and disease pathology. nih.govmdpi.com For example, combining transcriptomic (RNA) and proteomic (protein) data can reveal how changes in gene expression translate into functional changes at the protein level, offering deeper insights into the pathways modulated by Arimoclomol. nih.govnih.gov

In the context of Arimoclomol, multi-omics approaches can be applied to:

Identify Novel Drug Targets: By analyzing how the proteome and transcriptome change in response to Arimoclomol treatment, researchers may identify previously unknown binding partners or downstream effectors of the drug. nih.gov

Uncover Disease Mechanisms: Comparing multi-omics profiles of healthy versus diseased cells (e.g., from patients with Niemann-Pick disease type C or ALS) can reveal key pathological pathways that are corrected by Arimoclomol. nih.govacs.org

Discover Biomarkers: Integrated analysis can identify molecular signatures (biomarkers) that predict a patient's response to Arimoclomol, paving the way for personalized medicine. nih.gov

A study on fibroblasts from patients with VCP-related mutations demonstrated the power of this approach. Proteomic profiling of cells treated with Arimoclomol revealed a significant increase in 35 proteins and a decrease in 7 proteins, including the upregulation of pro-survival proteins that could explain the observed increase in cell viability. nih.gov Similarly, transcriptomic analysis in the context of ALS has pointed to the heat shock response, the target of Arimoclomol, as a potential therapeutic strategy. acs.org

Table 3: Multi-Omics Approaches in Drug Research

Omics Layer Data Type Key Information Provided Application to Arimoclomol Research Reference
Transcriptomics mRNA, ncRNA Gene expression levels, cellular response to stimuli. Identifying genes and pathways modulated by Arimoclomol. acs.org, mdpi.com
Proteomics Proteins Protein abundance, modifications, and interactions. Characterizing changes in protein networks and identifying direct targets. nih.gov, mdpi.com
Metabolomics Metabolites Metabolic pathway activity, cellular energy state. Understanding the impact on cellular metabolism and function. frontiersin.org
Integrated Analysis Combined Datasets Holistic view of cellular function, genotype-to-phenotype links. Building comprehensive models of Arimoclomol's mechanism of action. nih.gov, nih.gov

This interactive table summarizes different omics technologies and their potential application in deepening the mechanistic understanding of Arimoclomol.

The challenge lies in the computational analysis and integration of these large and complex datasets. nih.gov However, the development of sophisticated bioinformatics tools and machine learning algorithms is making this increasingly feasible, promising a new era of data-driven drug discovery. nih.govmdpi.com

Development of Advanced Computational Methodologies for Prediction and Design

The future of drug discovery for compounds like Arimoclomol will be significantly enhanced by the development and application of advanced computational methodologies. nih.gov These in silico techniques can accelerate the design-test-analyze cycle, reduce costs, and improve the prediction of a drug candidate's properties long before it reaches the laboratory. researchgate.netchemrxiv.org

Computational approaches are particularly valuable in the context of Heat Shock Protein (HSP) modulation, a complex area where selectivity is key. researchgate.netresearchgate.net Advanced computational models can be employed for several purposes:

Structure-Based Drug Design (SBDD): Using the 3D crystal structure of target proteins, such as HSP90, computational docking can predict how potential drug molecules will bind. iucr.org This allows for the rational design of novel Arimoclomol analogues with improved affinity and selectivity for specific HSPs or their co-chaperones. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. researchgate.net By training these models on data from existing Arimoclomol analogues, researchers can predict the activity of new, untested compounds, prioritizing the most promising candidates for synthesis. researchgate.net

Pharmacokinetics and Toxicity Prediction: Machine learning and systems biology models can predict how a drug will be absorbed, distributed, metabolized, and excreted (ADME) by the body, as well as its potential toxicity. researchgate.netchemrxiv.org This early prediction can help to avoid costly failures in later stages of drug development. chemrxiv.org

Network-Based Approaches: These methods model the complex web of interactions between proteins and genes in a cell. researchgate.net They can be used to predict the system-wide effects of a drug, identifying potential off-target effects and providing a deeper understanding of its mechanism of action. nih.gov

For example, in silico screening has been used to identify novel covalent inhibitors of HSP90, demonstrating the power of computational methods to guide the discovery of new therapeutic strategies. nih.gov The development of more sophisticated algorithms, particularly those integrating artificial intelligence and machine learning, will continue to improve the accuracy and predictive power of these models. nih.govresearchgate.net

Table 4: Key Compound Names

Compound Name
Arimoclomol
This compound
Arimoclomol Citrate
Bimoclomol
Miglustat

Q & A

Q. What experimental methodologies are recommended to determine the purity and concentration of maleic acid in laboratory settings?

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying maleic acid purity, especially when paired with Bridge Ion Separation Technology (BIST™) columns. This approach allows simultaneous analysis of maleic acid alongside other organic acids (e.g., fumaric, oxalic) with high resolution and reproducibility. Calibration curves using certified reference standards ensure accuracy .

Q. How do the physicochemical properties of maleic acid influence its solubility and reactivity in aqueous solutions?

Maleic acid’s planar molecular structure and intramolecular hydrogen bonding contribute to its higher solubility in water (compared to fumaric acid) and its reactivity in acid-base reactions. For example, its pKa values (1.9 and 6.3) enable it to act as a chelating agent in polyelectrolyte complexes, particularly at pH levels below 6, where the first carboxyl group is deprotonated .

Q. What safety protocols are critical when handling maleic acid in laboratory experiments?

Due to its corrosive nature, maleic acid requires storage in airtight containers to prevent hydrolysis to maleic anhydride. Personal protective equipment (PPE), including acid-resistant gloves and goggles, is mandatory. Work should be conducted in fume hoods to avoid inhalation of dust or vapors, and spills must be neutralized with sodium bicarbonate .

Q. How is maleic acid synthesized industrially, and how can this process be replicated at a laboratory scale?

Maleic acid is typically synthesized via hydrolysis of maleic anhydride, which is produced through the oxidation of benzene or butane. For lab-scale synthesis, controlled hydrolysis of maleic anhydride in distilled water under mild heating (40–60°C) yields high-purity maleic acid. Purity can be verified via melting point analysis (135°C) and FTIR spectroscopy .

Q. What role does maleic acid play in polymer science, particularly in copolymer applications?

Maleic acid copolymers (e.g., with acrylic acid) are used to form polyelectrolyte complexes for heavy metal ion removal. The copolymer’s charge density and chain flexibility, influenced by pH and comonomer structure, determine its binding efficiency. For example, at pH 4–5, maleic acid copolymers exhibit optimal chelation of Cr³⁺ and Cu²⁺ ions .

Advanced Research Questions

Q. How can transcriptomic profiling elucidate maleic acid’s neurotoxic effects in human SH-SY5Y neuronal cells?

RNA sequencing and differential gene expression analysis reveal that maleic acid downregulates genes involved in calcium homeostasis (e.g., GRIA1, S100A3) and depletes intracellular thiol levels. Enrichment analysis (e.g., Gene Ontology) identifies disrupted pathways like metal ion binding and DNA repair. Dose-response studies (0.1–1.0 mM) are critical to establishing toxicity thresholds .

Q. What experimental design strategies optimize maleic acid’s efficacy in inhibiting struvite crystallization in industrial systems?

Response Surface Methodology (RSM) can model variables such as temperature (30–40°C), stirring speed (200–400 rpm), and maleic acid concentration (1–20 ppm). Central Composite Design (CCD) experiments validate the interaction effects, with crystal size distribution and turbidity as response metrics. Statistical tools like ANOVA ensure model reliability .

Q. How can contradictory findings on maleic acid’s antimicrobial activity be resolved?

While maleic acid inhibits Listeria monocytogenes biofilms by suppressing glutamate decarboxylase activity (GadD2) at pH 4.5 , it may paradoxically increase sclerotia formation in fungal pathogens like Sclerotinia sclerotiorum. Methodological reconciliation requires strain-specific assays and comparative metabolomics to identify differential metabolic targets (e.g., GABA pathways vs. mycotoxin synthesis) .

Q. What computational chemistry approaches support the experimental analysis of maleic acid’s molecular interactions?

Density Functional Theory (DFT) calculations and Monte Carlo simulations predict maleic acid’s conformational behavior in aqueous solutions. WebMO-based optimization workflows (e.g., geometry optimization with B3LYP/6-31G* basis sets) validate experimental data, such as hydrogen bonding patterns observed in X-ray crystallography .

Q. How does maleic acid compare to EDTA in removing smear layers during endodontic procedures?

Scanning Electron Microscopy (SEM) studies show 7% maleic acid outperforms 17% EDTA in apical third smear layer removal due to its smaller molecular size and enhanced demineralization kinetics. Methodological rigor includes standardized irrigation protocols (e.g., 2.5% NaOCl pre-treatment) and blinded SEM scoring by multiple evaluators to minimize bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.